

Review of 6-Hydroxy-5-decanone literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxy-5-decanone**

Cat. No.: **B1585476**

[Get Quote](#)

An In-depth Technical Guide to **6-Hydroxy-5-decanone**

This guide serves as a comprehensive technical review of **6-hydroxy-5-decanone**, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a synthesized understanding of the molecule's properties, potential synthesis, and analytical methodologies, grounded in established scientific principles. We will explore the causality behind experimental choices and propose robust protocols, highlighting both the current state of knowledge and the significant opportunities for future research.

Introduction to **6-Hydroxy-5-decanone**

6-Hydroxy-5-decanone, also known as valeroin, is an α -hydroxy ketone (or acyloin) characterized by a ten-carbon backbone with a hydroxyl group on carbon 6 and a ketone on carbon 5. Its structure presents an interesting subject for chemical synthesis and a potential scaffold for biological applications. While commercially available for research purposes, its natural occurrence has not been documented, and its biological functions remain largely unexplored, presenting a fertile ground for investigation.^[1]

This document provides a detailed exploration of its physicochemical properties, proposes robust synthetic pathways based on analogous compounds, discusses potential areas of biological significance, and outlines a detailed analytical workflow for its detection and quantification.

Physicochemical Properties and Spectroscopic Characterization

Understanding the fundamental properties of **6-hydroxy-5-decanone** is the first step in designing experiments. Key identifiers and properties have been compiled from various chemical databases.[\[2\]](#)[\[3\]](#)

Data Presentation: Key Properties of 6-Hydroxy-5-decanone

Property	Value	Source
IUPAC Name	6-hydroxydecan-5-one	PubChem [2]
Synonyms	5-Decanone, 6-hydroxy-; Valeroin	The Good Scents Company, PubChem [1] [2]
CAS Number	6540-98-3	Sigma-Aldrich
Molecular Formula	C ₁₀ H ₂₀ O ₂	PubChem [2]
Molecular Weight	172.26 g/mol	PubChem [2]
Boiling Point (est.)	213.25 °C @ 760 mm Hg	The Good Scents Company [1]
logP (o/w) (est.)	2.758	The Good Scents Company [1]
InChIKey	ORLDHClQVZTBQQ- UHFFFAOYSA-N	Sigma-Aldrich

Spectroscopic Profile

While full datasets require empirical measurement, the structure allows for the confident prediction of its spectroscopic signature, essential for its identification.

- Mass Spectrometry (MS): In a typical electron impact (EI) GC-MS analysis, **6-hydroxy-5-decanone** would undergo characteristic α -cleavage adjacent to the carbonyl group. We would expect to see major fragments resulting from the cleavage of the C4-C5 and C6-C7 bonds. Predicted collision cross-section (CCS) values can further aid in identification in ion mobility-mass spectrometry setups.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch, and

a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H (hydroxyl) stretch.

[2][5][6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum would show characteristic signals for the two terminal methyl groups (triplets, ~0.9 ppm). The proton on the hydroxyl-bearing carbon (C6) would appear as a multiplet, and the hydroxyl proton itself would be a broad singlet whose chemical shift is dependent on concentration and solvent.
- ¹³C NMR: A prominent signal for the carbonyl carbon would be observed downfield (~210 ppm). The carbon bearing the hydroxyl group (C6) would resonate around 70-80 ppm, with the remaining aliphatic carbons appearing upfield.

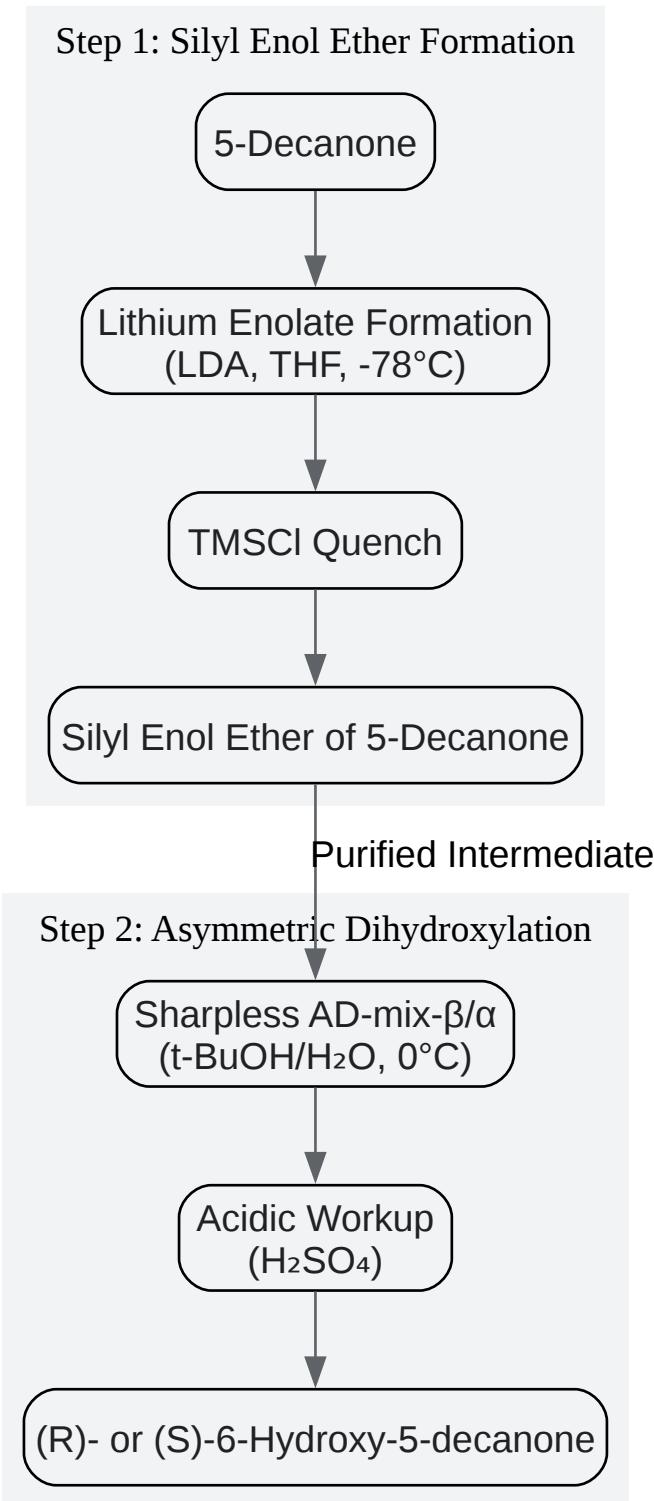
Synthesis of 6-Hydroxy-5-decanone: Proposed Methodologies

Direct, peer-reviewed synthesis protocols for **6-hydroxy-5-decanone** are not readily available. However, based on the synthesis of analogous α -hydroxy ketones, we can outline highly plausible and robust synthetic strategies.[7][8] The choice of method is critical as the chiral center at C6 means that enantiomerically pure forms may be required for biological studies.

Experimental Protocol: Enantioselective Synthesis

The following protocol is a proposed, high-yield pathway to enantiomerically enriched **6-hydroxy-5-decanone**, adapted from established methods like the Sharpless asymmetric dihydroxylation, which has proven effective for structurally similar silyl enol ethers.[8] The rationale for choosing an enantioselective route is grounded in the principle that the stereochemistry of a molecule often dictates its biological activity.

Step 1: Formation of the Silyl Enol Ether


- To a solution of 5-decanone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert argon atmosphere, add 1.1 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

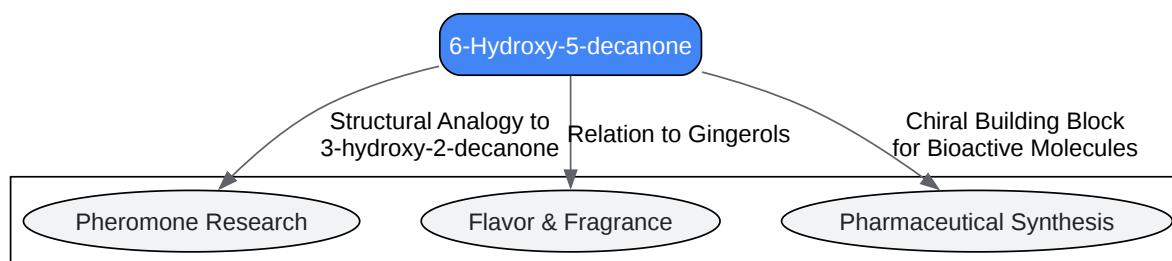
- Stir the mixture for 1 hour to ensure complete deprotonation and formation of the lithium enolate.
- Add 1.2 equivalents of chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.
- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether of 5-decanone. Purify by vacuum distillation.

Step 2: Sharpless Asymmetric Dihydroxylation

- In a round-bottom flask, dissolve the purified silyl enol ether in a 1:1 mixture of t-butanol and water.
- Add the appropriate Sharpless AD-mix formulation (AD-mix- β for the (R)-enantiomer or AD-mix- α for the (S)-enantiomer) and methanesulfonamide.
- Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC or GC-MS).
- Add solid sodium sulfite and stir for 1 hour to quench the osmate ester.
- Extract the product with ethyl acetate. The combined organic layers are washed with 2M sulfuric acid to hydrolyze the silyl ether, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude enantiomerically enriched **6-hydroxy-5-decanone**.
- Purify the final product by flash column chromatography on silica gel.

Visualization: Synthetic Workflow

[Click to download full resolution via product page](#)


Caption: Proposed enantioselective synthesis of **6-hydroxy-5-decanone**.

Biological Significance: An Exploratory Outlook

While no specific biological activity is currently attributed to **6-hydroxy-5-decanone**, its chemical structure is analogous to several classes of biologically important molecules. This allows us to frame hypotheses and guide future research.

- **Pheromone Chemistry:** The α -hydroxy ketone motif is found in insect pheromones. For instance, 3-hydroxy-2-decanone has been identified as a potential pheromone component. [9] This structural similarity suggests that **6-hydroxy-5-decanone** could be investigated as a potential semiochemical for insect attraction or repulsion, a field with significant applications in agriculture and public health.[10]
- **Flavor and Fragrance:** Although its use in flavors and fragrances is not currently recommended, its presence in the catalogs of specialty chemical suppliers points towards potential, uncharacterized organoleptic properties.[1] It shares a core structure with compounds found in natural products known for their distinct flavors and aromas, such as[11]-gingerol from ginger, which contains a 5-hydroxy-3-decanone moiety.[12]
- **Pharmaceutical Building Block:** The α -hydroxy ketone unit is a valuable synthon in organic chemistry and a key structural element in various natural products and pharmaceutical agents.[7][11] Enantiomerically pure **6-hydroxy-5-decanone** could serve as a chiral building block for the synthesis of more complex molecules with therapeutic potential.[13]

Visualization: Potential Research Pathways

[Click to download full resolution via product page](#)

Caption: Logical relationships guiding future research on **6-hydroxy-5-decanone**.

Analytical Methodologies: A GC-MS Protocol

For the reliable detection and quantification of **6-hydroxy-5-decanone** in a complex matrix (e.g., a reaction mixture, biological extract, or environmental sample), gas chromatography-mass spectrometry (GC-MS) is the method of choice due to its high sensitivity and selectivity. [14][15]

Experimental Protocol: GC-MS Quantification

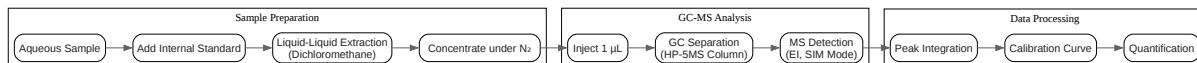
This protocol is designed as a self-validating system, incorporating calibration standards and quality controls for trustworthy and reproducible results.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of aqueous sample, add 10 μ L of an internal standard solution (e.g., 1-dodecanol at 10 μ g/mL in methanol).
- Add 2 mL of dichloromethane, vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Carefully transfer the lower organic layer to a clean GC vial.
- Repeat the extraction (steps 2-4) on the aqueous layer and combine the organic extracts.
- Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 μ L.

2. GC-MS Analysis

- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- Instrumentation: Use a GC system equipped with a mass selective detector.[16]
- Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Key ions for **6-hydroxy-5-decanone** would be determined from a full scan of a pure standard but would likely include fragments from α -cleavage.


Data Presentation: Recommended GC-MS Parameters

Parameter	Setting	Rationale
GC Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film	A non-polar column providing excellent separation for a wide range of semi-volatile compounds.[16]
Carrier Gas	Helium at a constant flow of 1.2 mL/min	Inert and provides good chromatographic efficiency.
Inlet Temperature	250 °C	Ensures complete vaporization without thermal degradation.
Oven Program	60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	Provides good separation of analytes with varying boiling points.[17]
MS Source Temp	230 °C	Standard temperature for EI source.
MS Quad Temp	150 °C	Standard temperature for quadrupole.
Ionization Mode	Electron Impact (EI) at 70 eV	Creates reproducible fragmentation patterns for library matching.[14]

3. Calibration and Quantification

- Prepare a series of calibration standards of **6-hydroxy-5-decanone** (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL) in dichloromethane, each containing the internal standard at a fixed concentration.
- Analyze each standard using the GC-MS method described above.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Quantify the concentration of **6-hydroxy-5-decanone** in the unknown samples by using the linear regression equation derived from the calibration curve.

Visualization: Analytical Workflow

Caption: Workflow for the quantification of **6-hydroxy-5-decanone** by GC-MS.

Conclusion and Future Directions

6-Hydroxy-5-decanone stands as a molecule of latent potential. While its fundamental physicochemical properties are established, its role in the natural world and its utility in applied science are yet to be defined. The significant gaps in the literature—particularly regarding its natural occurrence, specific biological functions, and the differential activities of its enantiomers—represent compelling opportunities for original research.

Future work should prioritize:

- Screening for Biological Activity: Systematic screening of **6-hydroxy-5-decanone** against insect receptors and in behavioral assays to test the pheromone hypothesis.
- Sensory Evaluation: Olfactory and gustatory analysis to characterize its profile for potential flavor and fragrance applications.
- Exploration as a Synthetic Intermediate: Utilizing the chiral forms of **6-hydroxy-5-decanone** as starting materials for the synthesis of novel, complex molecules in drug discovery programs.

By pursuing these avenues, the scientific community can unlock the full potential of this intriguing α -hydroxy ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-hydroxy-5-decanone, 6540-98-3 [thegoodsentscompany.com]
- 2. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. PubChemLite - 6-hydroxy-5-decanone (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 5. 5-Decanone, 6-hydroxy-(27620-76-4) MS [m.chemicalbook.com]
- 6. 5-Decanone, 6-hydroxy-(27620-76-4) IR Spectrum [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ginger - Wikipedia [en.wikipedia.org]
- 13. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pub.h-brs.de [pub.h-brs.de]
- 15. iris.unito.it [iris.unito.it]
- 16. tdi-bi.com [tdi-bi.com]
- 17. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of 6-Hydroxy-5-decanone literature]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585476#review-of-6-hydroxy-5-decanone-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com